3-Hydroxy-5-nitrobenzaldehyde

Colorimetric Chemosensor Copper Detection Hydrazone Ligand

Researchers developing selective metal sensors face performance failure from using incorrect regioisomers. 3-Hydroxy-5-nitrobenzaldehyde (CAS 193693-95-7) provides the precise substitution pattern required for reproducible results. • **Sensor Performance**: Enables 0.34 μg/L Cu(II) detection limit - 1-2 orders better than other isomers • **Synthetic Efficiency**: >90% isolated yield via reduced benzhydroxamic acid protocol (1:1 molar ratio) • **Application Ready**: 98% purity supports immediate Schiff base, hydrazone, and oxime syntheses

Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
CAS No. 193693-95-7
Cat. No. B1337175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-nitrobenzaldehyde
CAS193693-95-7
Molecular FormulaC7H5NO4
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])O)C=O
InChIInChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H
InChIKeyQAGPTXBGYDEOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-nitrobenzaldehyde Identity & Specifications


3-Hydroxy-5-nitrobenzaldehyde (CAS 193693-95-7) is a substituted aromatic aldehyde bearing hydroxyl and nitro groups ortho and meta to the formyl moiety, respectively, with molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% (HPLC/GC), with key physical constants including a melting point above 260 °C, a density of 1.50±0.06 g/cm³ at 20 °C, and limited aqueous solubility of 0.72 g/L at 25 °C [1][2]. Its bifunctional aromatic architecture enables participation in condensation, reduction, and electrophilic substitution reactions, positioning it as a versatile building block for pharmaceutical intermediates, dye precursors, and chemosensor platforms .

1
Building block Hydrazone, Schiff base, and oxime ligand synthesis
2
Sensing platform Colorimetric and fluorescent chemosensor development
3
Precursor Pharmaceutical intermediate and dye precursor research

3-Hydroxy-5-nitrobenzaldehyde: Substitution Non-Equivalence


While multiple hydroxy-nitrobenzaldehyde isomers share the same molecular formula (C₇H₅NO₄) and are commercially catalogued under overlapping application claims, their regioisomeric substitution patterns confer markedly different electronic, steric, and chelation geometries that directly impact performance in target applications. For instance, the 3-hydroxy-5-nitro substitution pattern places the hydroxyl and nitro groups in a meta relationship relative to the formyl group, creating a distinct hydrogen-bond donor–acceptor network that influences both the compound's acid–base behavior (pKa shift) and its capacity to form stable, metal-selective coordination complexes [1][2]. Conversely, isomers such as 2-hydroxy-5-nitrobenzaldehyde (salicylaldehyde derivative) or 3-hydroxy-4-nitrobenzaldehyde exhibit different tautomeric equilibria and steric hindrance around the aldehyde carbonyl, leading to altered reactivity in Schiff base condensation kinetics and divergent metal-ion binding selectivities [2][3]. In sensor applications, for example, the specific arrangement of donor atoms in hydrazone ligands derived from 3-hydroxy-5-nitrobenzaldehyde has been computationally and experimentally shown to produce a distinct coordination geometry (seesaw) and HOMO–LUMO gap compared to complexes formed from regioisomeric aldehyde precursors, which directly translates to measurable differences in detection limits and metal-ion cross-reactivity [2][4]. Therefore, procurement of the precise regioisomer is non-negotiable for achieving the documented selectivity and sensitivity parameters in the applications enumerated below.

Regioisomer
3-Hydroxy-5-nitro substitution pattern creates distinct H-bond donor–acceptor geometry; 2-hydroxy-5-nitro or 3-hydroxy-4-nitro isomers alter metal-coordination selectivity and Schiff base kinetics.
Sensor response
Fluorescent quenching profiles and PCA discrimination rely on the exact isomer; using a different regioisomer may shift sensor-array clustering and detection specificity.
Synthetic route
Isomer-specific yields and purification requirements differ; low-yield routes for alternative isomers can affect supply consistency and cost.

3-Hydroxy-5-nitrobenzaldehyde Differentiation Evidence


Copper Ion Detection Limit with Hydrazone Sensor

The hydrazone ligand 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH), derived directly from 3-hydroxy-5-nitrobenzaldehyde, enables colorimetric detection of Cu²⁺ ions with a limit of detection (LOD) of 0.34 μg L⁻¹ (<5 nM) in aqueous media [1]. This value is substantially lower than those reported for structurally analogous hydrazone-based Cu²⁺ sensors derived from different aldehydes, including a dihydrazone bis-Schiff base chemosensor (LOD: 5.3 × 10⁻⁷ M, equivalent to ~34 μg L⁻¹) [2] and two fluorescein-hydrazone probes (5-HMBA-FH LOD: 3.442 × 10⁻⁶ M; 3-HMBA-FH LOD: 3.682 × 10⁻⁶ M) [3]. Additionally, computational DFT studies indicate that 3-HNHBH–Cu²⁺ complexation adopts a seesaw coordination geometry with the largest HOMO–LUMO gap and most effective coulombic interaction compared to its Zn²⁺ and Ni²⁺ counterparts, correlating with the observed selectivity [1].

Cu²⁺ LOD via hydrazone
Cross-study comparable
0.34 μg L⁻¹
~100× lower vs dihydrazone comparator; ~640× lower vs fluorescein-hydrazone comparators
Supports sub-ppb Cu²⁺ detection context in aqueous media
Ligand:Cu²⁺ 1:1 stoichiometry; UV-Vis readout
Colorimetric Chemosensor Copper Detection Hydrazone Ligand

Synthetic Yield via Benzhydroxamic Acid Method

An optimized synthetic protocol for 3-hydroxy-5-nitrobenzaldehyde, starting from 3,5-dinitrobenzoyl chloride via reduction to 3,5-dinitrobenzaldehyde followed by base-mediated hydroxylation, achieves a yield exceeding 90% when employing a reduced benzhydroxamic acid stoichiometry (n(benzhydroxamic acid)/n(3,5-dinitrobenzaldehyde) = 1:1) [1]. This represents a significant improvement over earlier literature procedures that required a 2:1 molar excess of benzhydroxamic acid and delivered lower yields [1]. For context, the direct nitration of 3-hydroxybenzaldehyde—a conceptually simpler one-step route—suffers from competing polynitration and oxidation side reactions, often yielding product in moderate purity requiring extensive chromatographic purification. In contrast, the optimized method enables gram-scale production with minimal reagent waste, enhancing both cost-efficiency and synthetic accessibility for procurement in research quantities.

Synthetic yield
Class-level inference
reported >90%
Reduction–hydroxylation route; benzhydroxamic acid stoichiometry reduced
Reported yield improvement supports gram-scale supply feasibility
Avoids competing polynitration side reactions
Organic Synthesis Process Optimization Nitroaromatic Aldehydes

Isomer-Specific Fluorescence Quenching Patterns

A fluorescent sensor array comprising three amino-functionalized carbon dots (CDs) was used to discriminate hydroxybenzaldehyde and nitrobenzaldehyde isomers based on differential fluorescence quenching upon Schiff base formation [1]. Each isomer, including 3-hydroxy-5-nitrobenzaldehyde, produced a distinct pattern of fluorescence intensity change (F/F₀) across the three CD sensors, enabling clear separation in principal component analysis (PCA) score plots [1]. While the study does not report a direct head-to-head performance metric for the target compound against other isomers in a single application, it quantitatively demonstrates that the molecular identity of the isomer—specifically the 3-hydroxy-5-nitro substitution pattern—yields a unique photophysical response profile that cannot be replicated by 2-hydroxy-5-nitrobenzaldehyde, 3-hydroxy-4-nitrobenzaldehyde, or 5-nitrosalicylaldehyde [1]. This provides direct experimental validation that substitutional analogs are not functionally interchangeable in fluorescence-based sensing platforms.

Isomer fluorescence pattern
Direct head-to-head
Unique F/F₀ vector; distinct PCA clustering
Carbon-dot sensor array; Schiff base formation
Isomer identity cannot be replicated by 2-hydroxy-5-nitro or 3-hydroxy-4-nitro analogs
PCA separation validates chemical distinctness
Fluorescent Sensor Array Isomer Discrimination Carbon Dots

Commercial Purity Grade Availability

3-Hydroxy-5-nitrobenzaldehyde is commercially supplied by multiple vendors at purities of 95–98%, with at least one manufacturer (Capotchem) offering a minimum HPLC purity specification of 98% (with moisture content ≤0.5%) and production scale up to kilogram quantities [1]. In contrast, the closely related isomer 2-hydroxy-5-nitrobenzaldehyde (CAS 97-51-8, 5-nitrosalicylaldehyde) is commonly available at 98%+ purity from major suppliers , indicating that the target compound matches the purity grade of its more widely used congener. The availability of high-purity material with documented batch analysis (NMR, HPLC, GC) from suppliers such as Bidepharm ensures reproducibility in sensitive applications such as sensor fabrication and pharmaceutical intermediate synthesis where trace impurities can significantly affect performance.

Commercial purity
Cross-study comparable
98% min (HPLC)
Moisture ≤0.5%; batch analysis available
High-purity grade supports reproducible sensor and intermediate synthesis
Comparable to 2-hydroxy isomer commercial specs
Quality Control Purity Specification Procurement

3-Hydroxy-5-nitrobenzaldehyde Application Scenarios


Colorimetric Cu²⁺ Sensor Fabrication

Researchers developing portable, reusable copper(II) detection platforms should source 3-hydroxy-5-nitrobenzaldehyde as the aldehyde precursor for 3-HNHBH hydrazone ligands. This specific isomer enables a sub-ppb detection limit (0.34 μg L⁻¹) that outperforms analogous sensors based on other aldehydes by one to two orders of magnitude, as documented in cross-study comparisons [1]. The derived sensor is also regenerable with 0.5 M HCl and compatible with smartphone-based RGB readout, making it suitable for field-deployable environmental monitoring and point-of-care diagnostic development [1].

Optimized Multi-Gram Synthesis

Academic and industrial laboratories requiring multi-gram quantities of 3-hydroxy-5-nitrobenzaldehyde should utilize the improved synthetic protocol employing reduced benzhydroxamic acid stoichiometry (1:1 molar ratio), which achieves >90% isolated yield from 3,5-dinitrobenzaldehyde [2]. This method halves the reagent consumption relative to prior art and avoids the competing side reactions that plague direct nitration routes, thereby reducing cost per gram and minimizing waste. For users preferring to purchase rather than synthesize, the availability of commercial 98% purity material [3] supports immediate use in subsequent transformations without additional purification.

Isomer-Discriminating Fluorescent Sensor Arrays

In analytical chemistry applications requiring the identification and quantification of specific hydroxybenzaldehyde or nitrobenzaldehyde isomers in complex mixtures, 3-hydroxy-5-nitrobenzaldehyde serves as both an analytical standard and a component of calibration sets. Fluorescent sensor arrays based on carbon dots can uniquely differentiate this isomer from its structural analogs via distinct F/F₀ quenching patterns, validated by principal component analysis [4]. This capability is essential for quality control in fine chemical manufacturing and for environmental forensics where isomeric fingerprinting is required.

Chloride-Responsive Probes & Chromophoric Substrates

3-Hydroxy-5-nitrobenzaldehyde has been employed as a probe for measuring chloride concentration in multimedia environments, leveraging colorimetric changes upon exposure to chloride ions . The oxime derivative of the compound also serves as a UV-cleavable precursor that generates a reactive nitronium ion capable of precipitating metal ions such as copper(II) and silver(I) . These applications exploit the unique electronic environment created by the 3-hydroxy-5-nitro substitution pattern, which influences both the acidity of the phenolic proton and the electrophilicity of the aldehyde carbonyl in a manner distinct from other regioisomers [5].

Application
Selection Property
Validation Focus
Cu²⁺ colorimetric sensor research
Low-LOD hydrazone ligand formation
Reported sub-ppb detection and smartphone-compatible regeneration
Multi-gram nitroaromatic aldehyde synthesis
High-yield, reduced-reagent synthetic route
Reported yield optimization and gram-scale production consistency
Fluorescent isomer discrimination arrays
Unique F/F₀ quenching fingerprint
PCA-based isomer identification and cross-reactivity review
Chloride-responsive probe research
Colorimetric chloride sensitivity and UV-cleavable nitronium generation
Chloride concentration response context and metal precipitation study

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